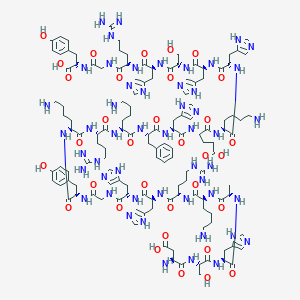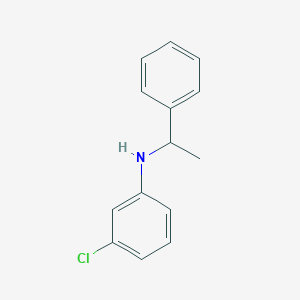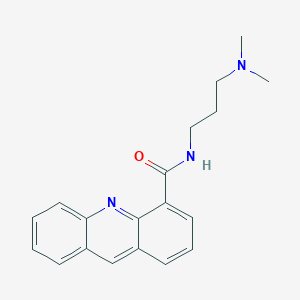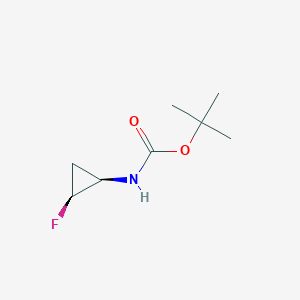
3-(3,4-Dimethoxyphenyl)pentan-2-one
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)pentan-2-one, also known as Dibutylone, is a synthetic cathinone that belongs to the β-keto amphetamine family. It is a designer drug that is commonly used for recreational purposes. This compound has gained popularity in recent years due to its stimulant and euphoric effects. It is a potent psychostimulant that can cause addiction and other adverse effects.
Aplicaciones Científicas De Investigación
HIV Restraint Synthesis : A new process for preparing 3,5-dihydroxy-1-pentylbenzene, which is a promising route for HIV restrainer synthesis, was developed. This method is noted for its feasibility, simplicity, and higher quality yield compared to previous methods (Zhang et al., 2007).
X-Ray Crystal Structure Studies : The pentane-2,4-dione-diethylamine adduct's X-ray crystal structure revealed a novel hydrogen-bonded dimer, providing insights into the molecular interactions of such compounds (Emsley et al., 1986).
Synthesis of Functionally Substituted Benzo[c]pyrylium Salts : This compound was used in the synthesis of functionally substituted benzo[c]pyrylium salts. These salts have acetyl, cyano, or ethoxycarbonyl groups in the 4 position, indicating potential for new organic compounds (Nikolyukin et al., 1990).
Catalysis in Organic Synthesis : Acidic ionic liquids were found to effectively catalyze the synthesis of N-(pentan-3-ylidene)-3,4-dimethyl aniline, an intermediate in pendimethalin, with high yield and excellent catalytic activity (Xu Dan-qian, 2011).
Photochemical Applications : A study involving 1,3-bicyclo[1.1.1]pentanediyl linked photochromic units and a fluorophore demonstrated quantitative resonance energy transfer between the excited state of the fluorophore and the closed forms of the photochromic units, indicating potential applications in photochemistry (de Meijere et al., 2007).
Drug Development : DL-4662, a new cathinone derivative identified as a racemate, was found to be a new drug of abuse. This study highlights the importance of chemical derivatives in the development and identification of new drugs (Weiss et al., 2015).
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-11(9(2)14)10-6-7-12(15-3)13(8-10)16-4/h6-8,11H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJNQJRJHNNHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536603 | |
| Record name | 3-(3,4-Dimethoxyphenyl)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105638-31-1 | |
| Record name | 3-(3,4-Dimethoxyphenyl)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



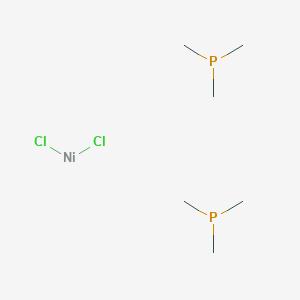
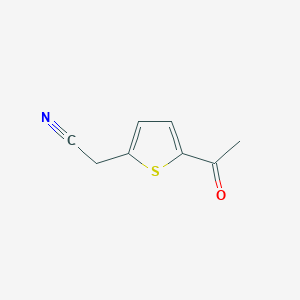

![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)

![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)

